molecular formula C19H19N3O5 B4812931 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

Cat. No.: B4812931
M. Wt: 369.4 g/mol
InChI Key: SPRPZHTWOVZZSR-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine is a complex organic compound characterized by the presence of a benzodioxole ring and a nitrobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Attachment of the Benzodioxole Ring to Piperazine: The benzodioxole ring is then attached to the piperazine ring via a nucleophilic substitution reaction, using a suitable leaving group such as a halide.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through an acylation reaction, where the piperazine derivative reacts with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Electrophiles like halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to the compound’s activity by facilitating binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole ring but lacks the piperazine and nitrobenzoyl groups.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains the benzodioxole ring but differs in the alkyl chain and lacks the nitrobenzoyl group.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Similar benzodioxole structure but with a different functional group.

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine is unique due to the combination of the benzodioxole ring, piperazine ring, and nitrobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c23-19(15-2-4-16(5-3-15)22(24)25)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRPZHTWOVZZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE
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1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

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